molecular formula C13H11F3N4O B2492414 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2199708-78-4

1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2492414
CAS No.: 2199708-78-4
M. Wt: 296.253
InChI Key: FFCPIBVXVIQNPH-UHFFFAOYSA-N
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Description

1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to an azetidinyl group and a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves a multi-step process:

    Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethylbenzoyl Group: This step involves the acylation of the azetidin-3-yl intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Formation of the 1,2,3-Triazole Ring: The final step involves the [3+2] cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,4-triazole
  • 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-imidazole
  • 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-pyrazole

Uniqueness

1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is unique due to the presence of the 1,2,3-triazole ring, which imparts stability and resistance to hydrolysis and oxidation. This makes it a valuable scaffold in drug design and materials science, offering advantages over similar compounds with different heterocyclic rings.

Properties

IUPAC Name

[3-(triazol-1-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c14-13(15,16)10-3-1-2-9(6-10)12(21)19-7-11(8-19)20-5-4-17-18-20/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCPIBVXVIQNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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